molecular formula C7H5NO3 B1612428 5-hydroxybenzo[d]oxazol-2(3H)-one CAS No. 54209-92-6

5-hydroxybenzo[d]oxazol-2(3H)-one

Cat. No.: B1612428
CAS No.: 54209-92-6
M. Wt: 151.12 g/mol
InChI Key: QBUICLNAZOIKFL-UHFFFAOYSA-N
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Description

5-Hydroxybenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzoxazole core structure. Benzoxazoles are known for their diverse biological activities and are commonly found in various pharmacologically active substances and natural compounds

Biochemical Analysis

Biochemical Properties

5-Hydroxybenzo[d]oxazol-2(3H)-one plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the enzyme activities, thereby affecting the overall oxidative stress levels in cells. Additionally, this compound can bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been found to protect against amyloid-induced toxicity by modulating the Akt/GSK-3β/NF-κB signaling pathway . This modulation leads to increased cell survival and reduced apoptosis. Furthermore, it affects the expression of genes involved in oxidative stress responses and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition results in increased levels of acetylcholine, enhancing neurotransmission. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained modulation of oxidative stress responses and inflammation in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert neuroprotective effects without significant toxicity . At higher doses, it can induce adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the pentose phosphate pathway, which is crucial for generating NADPH and ribose-5-phosphate . These interactions help in maintaining cellular redox balance and supporting anabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can sequester this compound, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. These localizations are essential for its role in modulating cellular processes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxybenzo[d]oxazol-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol with carbonyl compounds under acidic conditions . Another method includes the use of rhodium-catalyzed coupling-cyclization reactions of isocyanides with 2-azidophenyloxyacrylates . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound often involves environmentally benign protocols. For instance, selective mono-halogenation using urea-hydrogen peroxide complexes and hydrochloric or hydrobromic acid has been reported to be efficient and green, yielding high purity products in a short time .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated derivatives, quinones, and various substituted benzoxazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxybenzo[d]oxazol-2(3H)-one is unique due to its specific hydroxy group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .

Biological Activity

5-Hydroxybenzo[d]oxazol-2(3H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by a benzoxazole core structure, which is known for its pharmacological significance. The compound plays a crucial role in various biochemical reactions and interacts with enzymes, proteins, and other biomolecules, influencing their activity and function.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : It has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission, thereby potentially enhancing cholinergic signaling.
  • Modulation of Signaling Pathways : The compound has protective effects against amyloid-induced toxicity in neuronal cells by modulating the Akt/GSK-3β/NF-κB signaling pathway.
  • Antimicrobial and Anticancer Properties : Similar compounds have demonstrated significant anticancer activity against various human cancer cell lines, including breast, lung, liver, and colorectal cancers .

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects on cancer cells. For instance:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines such as MCF-7 (breast), A549 (lung), and HepG2 (liver), showing varying degrees of cytotoxicity .
Cell LineIC50 (µM)Reference
MCF-710Bernard et al., 2014
A54915Chung et al., 2015
HepG212Kakkar et al., 2018

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated:

  • Tested Strains : The compound was screened against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) with minimal inhibitory concentrations (MIC) recorded .
Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis50Reddy et al., 2016
Escherichia coli40Kakkar et al., 2018

Case Studies

  • Neuroprotective Effects : In a study focused on Alzheimer’s disease models, the compound demonstrated neuroprotective properties by inhibiting oxidative stress pathways and promoting cell survival in neuronal cultures.
  • Acute Liver Injury Model : Another study investigated its protective effects against LPS/D-GalN-induced acute liver injury in mice. The results indicated that the compound ameliorated liver damage by inhibiting TLR4/NF-kB signaling pathways .

Properties

IUPAC Name

5-hydroxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUICLNAZOIKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581487
Record name 5-Hydroxy-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54209-92-6
Record name 5-Hydroxy-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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